4-Ethyl-4-methylpyrrolidine-3-carboxylic acid
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Overview
Description
4-Ethyl-4-methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound belongs to the class of pyrrolidine derivatives, which are known for their versatile applications in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-methylpyrrolidine-3-carboxylic acid typically involves the Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the enantioselective formation of the pyrrolidine ring, resulting in highly enantiomerically enriched products.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives, under controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-Ethyl-4-methylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antiviral and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Pyrrolidine-2,5-diones: Utilized in the design of bioactive molecules with potential therapeutic applications.
Prolinol: Investigated for its role in asymmetric synthesis and catalysis.
Uniqueness: 4-Ethyl-4-methylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the ethyl and methyl substituents on the pyrrolidine ring. These substituents contribute to the compound’s distinct physicochemical properties and biological activities, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-ethyl-4-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-3-8(2)5-9-4-6(8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
VPEJKUUWQHMIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC1C(=O)O)C |
Origin of Product |
United States |
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